4-(2-Chlorophenoxy)benzaldehyde
Overview
Description
“4-(2-Chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO2 . It contains 26 bonds in total, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “4-(2-Chlorophenoxy)benzaldehyde” includes a total of 26 bonds, 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 aromatic ether .
Physical And Chemical Properties Analysis
“4-(2-Chlorophenoxy)benzaldehyde” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±22.0 °C at 760 mmHg, and a flash point of 136.9±21.3 °C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 183.6±3.0 cm3 .
Scientific Research Applications
Oxidation and Synthesis Applications
Enhanced Oxidative Properties in Catalysts : A study highlights the use of benzaldehyde derivatives in enhancing the oxidative properties of catalysts. These catalysts show increased activity in oxidation reactions, which are crucial in various chemical industries (Sharma, Soni, & Dalai, 2012).
Synthesis of Epoxy-Amides : Benzaldehyde compounds, including variants like 4-chloro-benzaldehyde, are employed in the synthesis of epoxy-amides. These compounds are important in producing substances with potential pharmaceutical applications (Fernández, Durante-Lanes, & López-Herrera, 1990).
Analytical Chemistry
- Fluorogenic Labeling in Pharmaceuticals : In analytical chemistry, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a compound related to 4-(2-Chlorophenoxy)benzaldehyde, is used as a fluorogenic labeling reagent. It's crucial for the HPLC separation of chlorophenols in pharmaceuticals (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Biochemical Applications
- Enzyme Catalyzed Reactions : Benzaldehyde derivatives are utilized in enzyme-catalyzed asymmetric C-C bond formation. These reactions are key in synthesizing specific organic compounds with high enantioselectivity (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Synthetic Chemistry
- Synthesis of Pyrazoline Compounds : In synthetic chemistry, derivatives of benzaldehyde, such as 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde, are crucial for producing pyrazoline compounds. These are significant for their potential pharmacological activities (Samad, Chawishli, & Hussein, 2015).
Photocatalysis and Environmental Applications
- Photocatalysis in Waste Treatment : The use of benzaldehyde derivatives in photocatalytic processes, such as the degradation of organic pollutants, is noteworthy. These processes are significant in environmental science, particularly in water treatment (Bokare & Choi, 2010).
Safety And Hazards
“4-(2-Chlorophenoxy)benzaldehyde” may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
properties
IUPAC Name |
4-(2-chlorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWBQHZLDLXBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440778 | |
Record name | 4-(2-chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)benzaldehyde | |
CAS RN |
158771-11-0 | |
Record name | 4-(2-chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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